molecular formula C17H14FNO5S B2757799 methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291855-28-1

methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2757799
CAS No.: 1291855-28-1
M. Wt: 363.36
InChI Key: NWRDIAXNNOQDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a fluorine atom at the 6-position of the benzothiazine core, a 3-methoxyphenyl substituent at the 4-position, and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5S/c1-23-13-5-3-4-12(9-13)19-10-16(17(20)24-2)25(21,22)15-7-6-11(18)8-14(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRDIAXNNOQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS Number: 1357703-19-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its structure, synthesis, and various biological effects supported by research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14FNO5SC_{17}H_{14}FNO_5S, with a molecular weight of 363.4 g/mol. The structure features a benzothiazine core that is known for its diverse pharmacological properties.

PropertyValue
Molecular Formula C₁₇H₁₄FNO₅S
Molecular Weight 363.4 g/mol
CAS Number 1357703-19-5

Synthesis

The synthesis of benzothiazine derivatives typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific synthetic routes for methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine derivatives have been explored in the literature, focusing on optimizing yields and purity.

Anticancer Activity

Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzothiazine compounds, demonstrating that specific substitutions on the benzothiazine core enhance their cytotoxic effects against cancer cells. For instance, compounds with halogenated phenyl rings showed improved potency against human cancer cell lines, including breast and lung cancer cells .

The mechanism by which methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate exerts its biological effects may involve:

  • Inhibition of Mitochondrial Complex II : Some benzothiazine derivatives have been shown to inhibit mitochondrial respiratory complex II (CII), leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to anticancer effects, certain studies have reported antimicrobial properties for related benzothiazine compounds. These compounds can exhibit activity against a range of bacteria and fungi, potentially making them candidates for developing new antimicrobial agents .

Case Studies

Several case studies have investigated the biological activity of methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine derivatives:

  • Study on Anticancer Effects : A study conducted on a series of benzothiazine derivatives showed that specific modifications led to enhanced cytotoxicity in breast cancer cell lines. The IC50 values were significantly lower than those for standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another study evaluated the antimicrobial activity of related compounds against pathogenic strains. The results indicated that certain derivatives displayed potent activity against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent identity, position, or electronic effects. Below is a comparative analysis based on available evidence:

Table 1: Structural and Molecular Comparison of Benzothiazine Derivatives
Compound Name R1 (Position 6) R2 (Phenyl Group) Molecular Formula Molecular Weight Key Features References
Target Compound F 3-OCH3 C17H14FNO5S 363.37 Meta-methoxy enhances lipophilicity
6-Bromo-4-(3-methoxyphenyl) analog Br 3-OCH3 C17H14BrNO5S 424.27 Bromine increases polarizability
6-Fluoro-4-(3-fluorophenyl) analog F 3-F C16H11F2NO4S ~347.32* Electron-withdrawing fluorine
7-Fluoro-4-(4-methoxyphenyl) analog F (Position 7) 4-OCH3 C17H14FNO5S 363.37 Para-methoxy alters dipole
4-Hydroxy-2-methyl anti-inflammatory derivative - - - - Carboxamide group; anti-inflammatory

*Molecular weight estimated based on formula.

Key Findings from Structural Comparisons

Halogen Substitution (Fluoro vs. Bromo):

  • The brominated analog () has a higher molecular weight (424.27 vs. 363.37) due to bromine’s larger atomic mass. Bromine’s polarizability may enhance hydrophobic interactions but reduce solubility compared to fluorine .
  • Fluorine’s electronegativity and smaller size likely improve metabolic stability and target selectivity in the target compound .

However, pharmacological data are unavailable due to access limitations . The 4-methoxyphenyl analog () demonstrates how para-substitution vs. meta-substitution affects molecular dipole moments and spatial orientation, which could influence receptor docking .

Positional Isomerism (6-Fluoro vs. 7-Fluoro):

  • The 7-fluoro analog () shares the same molecular weight as the target compound but differs in fluorine placement. This positional shift may impact steric hindrance or electronic distribution across the benzothiazine core .

Functional Group Comparisons: Anti-inflammatory benzothiazines () feature carboxamide groups instead of ester linkages.

Implications for Drug Design

  • Lipophilicity and Bioavailability: The 3-methoxyphenyl group in the target compound likely enhances membrane permeability compared to halogenated phenyl analogs.
  • Metabolic Stability: Fluorine’s inductive effects may reduce oxidative metabolism, extending plasma half-life relative to brominated derivatives.
  • Target Selectivity: Substituent position (e.g., 6-F vs. 7-F) could fine-tune interactions with enzymatic active sites, though crystallographic data are needed to confirm this .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 6-fluoro-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

  • Methodology : Focus on optimizing the coupling of fluorinated and methoxyphenyl substituents to the benzothiazine core. Use microwave-assisted synthesis (as demonstrated in analogous benzothiazine derivatives) to enhance reaction efficiency and reduce byproducts . Ensure proper sulfonation (1,1-dioxide formation) via controlled oxidation, validated by FTIR or Raman spectroscopy. Monitor regioselectivity using NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to confirm substitution patterns .

Q. How can the purity of this compound be validated in early-stage research?

  • Methodology : Employ HPLC with a C18 column and UV detection at 260–350 nm (common for benzothiazine derivatives). Compare retention times and response factors against known standards, as outlined in pharmacopeial guidelines for structurally related compounds (e.g., meloxicam derivatives) . Use mass spectrometry (ESI-MS) to confirm molecular ion peaks and rule out impurities.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow GHS-based safety practices, including fume hood use, nitrile gloves, and eye protection. For skin/eye exposure, rinse immediately with water (≥15 minutes) and consult safety data sheets (SDS) for structurally similar aryl methoxy/fluorinated compounds . Store in airtight containers under inert gas (N2_2 or Ar) to prevent degradation.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Perform DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) of the benzothiazine core. Compare with bioactive analogs (e.g., 4-hydroxy-2-methyl derivatives) to identify pharmacophoric motifs . Validate predictions via SAR studies, modifying the 3-methoxyphenyl or 6-fluoro groups to assess activity changes.

Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodology : If XRD data (e.g., bond angles, dihedral strains) conflict with NMR/IR results, re-evaluate sample purity and crystallinity. Use dynamic NMR to probe conformational flexibility in solution. Cross-reference with computational crystallography (e.g., Mercury CSD) to model disorder or solvent effects .

Q. How can regioselectivity challenges during fluorination be addressed?

  • Methodology : Employ directing groups (e.g., boronate esters) or transition-metal catalysts (Pd/Cu) to control fluorination at the 6-position. Monitor reaction progress via 19F^{19}\text{F} NMR to detect intermediates. Compare with fluorinated quinoline carboxylates, where electronic effects dominate regioselectivity .

Q. What analytical techniques are optimal for detecting degradation products under stress conditions?

  • Methodology : Use accelerated stability studies (40°C/75% RH) with LC-MS/MS to identify hydrolysis/oxidation byproducts. Focus on the sulfone group (1,1-dioxide) and ester linkage (methyl carboxylate) as labile sites. Reference pharmacopeial impurity profiling methods for related benzothiazines .

Q. How can the compound’s solubility and bioavailability be improved without structural compromise?

  • Methodology : Explore co-crystallization with biocompatible co-formers (e.g., cyclodextrins) or nano-formulation (liposomes). Assess logP values via shake-flask experiments and compare with analogs like 4-hydroxy-N’-phenyl derivatives to balance hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.